N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, and HR-MS . The triazoles and benzamide structure could penetrate the HSP90 ATP-binding site and form hydrogen bonds and hydrophobic contacts with the amino acid residues .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, N-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl) hydrazine carbothioamide was prepared from the condensation of 4- amino-5-phenyl- 4H -1,2,4-triazole-3-thiol and thiosemi .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the IR, 1H-NMR, and Mass spectroscopy of 1,2,4-triazole derivatives were evaluated .Scientific Research Applications
Heterocyclic Synthesis and Material Applications
One notable application of N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide derivatives is in the field of heterocyclic synthesis. For instance, research has shown that thiophenylhydrazonoacetates can be synthesized by coupling with related compounds to yield various heterocyclic derivatives, indicating the compound's role in expanding the diversity of heterocyclic chemistry (Mohareb et al., 2004). Additionally, these compounds find applications in creating materials with unique electrochemical and electrochromic properties, demonstrating their potential in developing new organic electronic devices (Hu et al., 2013).
Anticancer Activity
A significant area of application for N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide derivatives is in anticancer research. Studies have designed and synthesized derivatives showing moderate to excellent anticancer activity against various cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents (Ravinaik et al., 2021).
Coordination Networks and Nonlinear Optical Properties
The adaptability of N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide derivatives in forming coordination networks with metals has been explored, with findings indicating their utility in creating materials with significant second harmonic generation efficiencies. This application is pivotal in the development of nonlinear optical materials, which are essential for optical communications and information processing technologies (Liao et al., 2013).
Antimicrobial and Biological Evaluation
Derivatives of N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide have also been synthesized and evaluated for their antimicrobial properties, showcasing their potential in addressing antibiotic resistance by offering new pathways for drug development (Talupur et al., 2021). Such studies underscore the importance of this compound in medicinal chemistry, particularly in designing novel antimicrobial agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-3-7-14(8-4-12)18-16(22)13-5-9-15(10-6-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZBOVGXJYYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide |
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